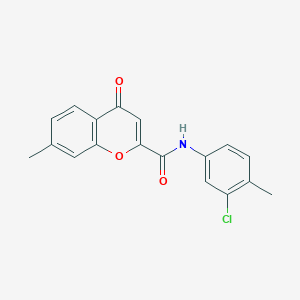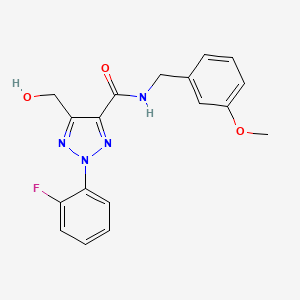
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 4-fluoroaniline is reacted with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit the activity of enzymes like kinases or proteases.
Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to the regulation of cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)benzamide
Uniqueness
N-(4-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12FNO3 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12FNO3/c1-10-2-7-13-14(20)9-16(22-15(13)8-10)17(21)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,21) |
InChI Key |
LAXWYNLAKXJYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387380.png)
![3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387384.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387397.png)
![4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387398.png)

![2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11387412.png)
![5-(Ethylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11387417.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11387430.png)
![1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387446.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387458.png)

